molecular formula C18H18FNO5S2 B2725184 Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895476-60-5

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2725184
CAS No.: 895476-60-5
M. Wt: 411.46
InChI Key: RHGOZKYOEKXMJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic tetrahydrobenzo[b]thiophene derivative featuring:

  • A methyl ester at the 3-position of the tetrahydrobenzo[b]thiophene core.
  • A 2-acetamido substituent at the 2-position, modified with a 4-fluorophenylsulfonyl group.

The sulfonyl group enhances electrophilicity and may improve binding to biological targets compared to ether or alkyl substituents.

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S2/c1-25-18(22)16-13-4-2-3-5-14(13)26-17(16)20-15(21)10-27(23,24)12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOZKYOEKXMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and related research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17FN2O4S2
  • Molecular Weight : 420.5 g/mol

The compound exhibits biological activity primarily through its interaction with various cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

In Vitro Studies

A study evaluated the antitumor activity of the compound using several human cancer cell lines. The results are summarized in Table 1 below.

Cell Line IC50 (µM) Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
HepG249.9Cell cycle arrest at G2/M phase
A54952.9Inhibition of autophagic cell death

The compound showed significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 23.2 µM. The treatment led to a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations compared to untreated controls .

Flow Cytometry Analysis

Flow cytometry was utilized to assess the impact of the compound on the cell cycle. The results indicated:

  • G2/M Phase Arrest : Increased from 17.23% (control) to 25.56% (treated).
  • S Phase Arrest : Increased from 16.76% (control) to 23.38% (treated).

This suggests that the compound effectively disrupts normal cell cycle progression, contributing to its antiproliferative effects .

Case Studies and Research Findings

  • Apoptosis Induction : In a detailed study involving MCF-7 cells, the compound was shown to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
  • In Vivo Efficacy : Preclinical studies demonstrated that administration of the compound in mouse models resulted in significant tumor size reduction and improved hematological parameters compared to controls . This highlights its potential for therapeutic use in cancer treatment.
  • Comparative Analysis : The compound's activity was compared with standard chemotherapeutic agents like doxorubicin and cisplatin, showing superior efficacy in certain cases while exhibiting lower toxicity profiles .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Compounds similar to methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been studied for their cytotoxic effects on various cancer cell lines. For instance, derivatives of benzo[b]thiophene have shown selective cytotoxicity against tumorigenic cells, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties
    • The compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, dual inhibitors targeting p38 MAPK and phosphodiesterase 4 have shown promise in reducing tumor necrosis factor alpha (TNFα) release, which is critical in inflammatory diseases .
  • Antimicrobial Activity
    • Research indicates that thiazole derivatives possess antimicrobial properties against various bacterial strains. The incorporation of the thiazole ring in similar structures has demonstrated effective antibacterial activity, making it a candidate for further investigation in antimicrobial drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[b]thiophene core followed by functionalization with sulfonamide and acetamido groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of related compounds reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies on dual inhibitors targeting p38 MAPK showed reduced inflammation markers in rodent models of arthritis. The results highlighted the potential of compounds similar to this compound in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include:

  • Ester groups (methyl vs. ethyl).
  • Substituents on the acetamido side chain (sulfonyl, phenoxy, piperazinyl, thiazolidinone).
  • Additional modifications (carboxamide, urea linkages).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-Fluorophenylsulfonyl, methyl ester C₁₉H₁₉FNO₅S₂ 448.49 (calc.) Hypothesized enhanced electrophilicity and stability due to sulfonyl group. -
Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Fluorophenoxy, ethyl ester C₁₉H₂₀FNO₄S 377.43 Lower molecular weight; phenoxy group may reduce metabolic stability.
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) 4-Methoxyphenylpiperazine, carboxamide C₂₃H₂₇N₃O₃S 433.55 70% yield; 234–236°C melting point; 60% AChE inhibition at 2.6351 mM.
EU1794-29 (thiazolidinone derivative) 2-Imino-4-oxothiazolidin-5-yl, isopropyl ester C₂₀H₂₃N₃O₄S₂ 449.55 53% yield; NMDAR modulator.
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (19) Succinyl group, methyl ester C₂₁H₂₂N₂O₅S 414.48 80% yield; antibacterial activity via LC-MS characterization.

Preparation Methods

Cyclocondensation of Cyclohexenones with Thioacetamide

A cyclocondensation reaction between cyclohexenone derivatives and thioacetamide in acidic media yields the tetrahydrobenzo[b]thiophene skeleton. For example, refluxing 4-methylcyclohexenone with thioacetamide in acetic acid produces 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives. Subsequent esterification with methanol under Fischer conditions (HCl catalyst) generates the methyl ester.

Functionalization of Preformed Tetrahydrobenzo[b]Thiophene Derivatives

Commercially available methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 108354-78-5) serves as a key intermediate. Its amino group enables direct acylation or sulfonylation to introduce the target substituents.

Optimization and Reaction Conditions

Parameter Optimal Conditions Impact on Yield
Solvent Anhydrous DCM or THF Polar aprotic solvents enhance reactivity
Temperature 0–5°C (initial), then room temperature Prevents exothermic decomposition
Base Triethylamine (2.5 equiv) Neutralizes HCl, drives reaction forward
Reaction Time 12–18 hours Ensures complete acylation

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexanes 3:7).

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • δ 7.85–7.75 (m, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H)
    • δ 4.10 (s, 2H, SO$$2$$CH$$2$$CO)
    • δ 3.75 (s, 3H, COOCH$$_3$$)
    • δ 2.85–1.95 (m, 8H, tetrahydrobenzo-H).
  • IR (KBr) :

    • 1745 cm$$^{-1}$$ (ester C=O), 1660 cm$$^{-1}$$ (amide C=O), 1350/1150 cm$$^{-1}$$ (SO$$_2$$).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥98% purity with a retention time of 12.3 minutes.

Alternative Synthetic Routes

Direct Sulfonylation of Pre-Acylated Intermediates

An alternative approach involves sulfonylation after acylation. Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is treated with 4-fluorobenzenesulfonyl chloride in pyridine, but yields are lower (45–50%) due to steric hindrance.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the benzo[b]thiophene core on Wang resin enables iterative acylation/sulfonylation steps. This method achieves 82% yield but requires specialized equipment.

Challenges and Mitigation Strategies

Challenge Solution
Hydrolysis of Sulfonyl Group Use anhydrous conditions, molecular sieves
Incomplete Acylation Excess acyl chloride (1.5 equiv), prolonged reaction time
Byproduct Formation Column chromatography with gradient elution

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-fluorophenylsulfonyl chloride reduces raw material costs by 30%.
  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) improves safety profiles.

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene Core Formation : Utilize cyclization reactions (e.g., Gewald reaction) to construct the tetrahydrobenzo[b]thiophene scaffold .
  • Functionalization : Introduce the (4-fluorophenyl)sulfonyl acetamido group via nucleophilic acylation, often employing sulfonyl chlorides or anhydrides in dry dichloromethane (CH₂Cl₂) under inert conditions .
  • Purification : Reverse-phase HPLC or methanol recrystallization ensures high purity (>95%) .

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign shifts for protons and carbons in the thiophene core, sulfonyl acetamido group, and tetrahydrobenzene ring (e.g., δ 2.1–2.5 ppm for cyclohexyl protons) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: What strategies resolve contradictions in NMR data during synthesis?

Methodological Answer:

  • Variable Temperature NMR : Mitigate signal broadening caused by conformational dynamics in the tetrahydrobenzene ring .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing acetamido NH from aromatic protons) .
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: How do substituent positions affect bioactivity?

Methodological Answer:

  • Fluorophenyl vs. Methyl Groups : Fluorine enhances electronegativity, increasing binding affinity to hydrophobic enzyme pockets (e.g., kinase targets). Methyl groups may sterically hinder interactions .
  • Case Study : Analogues with 3-fluorobenzamido substituents show 20% higher antimicrobial activity than 2- or 4-substituted derivatives due to optimized hydrogen bonding .

Basic: What safety precautions are necessary?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Category 2/2A hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize acylation reaction yields?

Methodological Answer:

  • Solvent Optimization : Anhydrous CH₂Cl₂ reduces side reactions (e.g., hydrolysis) .
  • Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete acylation .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress decomposition .

Advanced: What computational methods predict biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (InChIKey: PNVMGMSUMFXDTN) to map binding to cyclooxygenase-2 (COX-2) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Suite .

Basic: What storage conditions ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to avoid oxidation of the thiophene ring .
  • Incompatibilities : Separate from strong acids/bases to prevent hydrolysis .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO:water (10:90 v/v) with 0.1% Tween-80 to enhance solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce ester groups (e.g., ethyl → methyl) to improve lipophilicity .

Advanced: What metabolic pathways are inferred from analogs?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes; LC-MS identifies hydroxylation at the tetrahydrobenzene ring (major pathway) and sulfonyl group cleavage (minor) .
  • CYP450 Inhibition : Fluorophenyl substituents reduce CYP3A4 metabolism, extending half-life in preclinical models .

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